2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

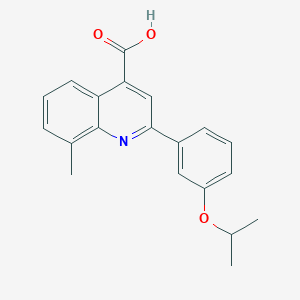

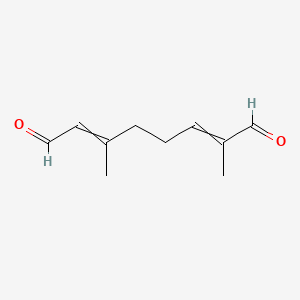

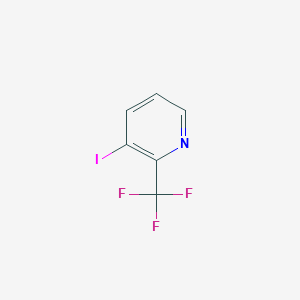

The compound “2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one” is a complex organic molecule that contains an isoxazole ring and a benzotriazine ring. Isoxazoles are a type of azole with an oxygen atom next to the nitrogen atom in the five-membered ring. Benzotriazines are tricyclic compounds consisting of two benzene rings fused to a triazine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole and benzotriazine rings. The angles and distances between these rings could influence the compound’s properties and reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoxazole and benzotriazine rings. These rings may undergo various chemical reactions, including electrophilic and nucleophilic substitutions .科学的研究の応用

Anticancer Activity

Compounds with the benzotriazinone core, such as “2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one”, have been explored for their potential anticancer properties. Research indicates that these molecules can be designed to target various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells. The structure-activity relationship (SAR) studies suggest that modifications on the benzotriazinone ring can lead to compounds with potent inhibitory effects on cancer cell growth .

Tubulin Polymerization Inhibition

The benzotriazinone moiety is structurally similar to known antitubulin agents. These agents work by disrupting microtubule assembly, which is crucial for cell division. By inhibiting tubulin polymerization, benzotriazinone derivatives can induce mitotic blockade and apoptosis in cancer cells. This mechanism is significant for developing new anticancer therapies .

Bioisosteric Substitution Studies

Bioisosteric substitution involves replacing one part of a molecule with another that has similar physical or chemical properties to improve biological activity or reduce toxicity. The benzotriazinone structure allows for the exploration of various bioisosteric groups, which can lead to a better understanding of substituent tolerance and the development of more effective drugs .

Molecular Diversity in Drug Design

The benzotriazinone scaffold provides a versatile platform for creating molecular diversity. By attaching different functional groups, researchers can generate a library of compounds with varied biological activities. This diversity is essential for identifying lead compounds in drug discovery programs .

Ligand Binding Domain Studies

Benzotriazinone derivatives can be used to study ligand binding domains of various receptors. For example, the peroxisome proliferator-activated receptor gamma (PPARγ) ligand-binding domain has been analyzed in complex with benzotriazinone-related compounds to understand the interaction between the receptor and ligands .

Synthetic Chemistry Methodology

The synthesis of benzotriazinone derivatives involves advanced synthetic chemistry techniques such as palladium-catalyzed C-N cross-coupling reactions. These methodologies are not only crucial for the production of benzotriazinone compounds but also contribute to the broader field of synthetic organic chemistry .

Pharmacokinetic Optimization

Benzotriazinone derivatives are subject to pharmacokinetic studies to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding the pharmacokinetics of these compounds is vital for developing drugs with favorable properties for clinical use .

Structural Motif in Natural Products

The benzotriazinone core is a structural motif found in various natural products with biological activities. Studying these natural products can provide insights into the design of synthetic analogs with improved efficacy and safety profiles .

Safety And Hazards

特性

IUPAC Name |

2-(4-methyl-1,2-oxazol-3-yl)-1,2,4-benzotriazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c1-7-6-17-14-10(7)15-11(16)12-8-4-2-3-5-9(8)13-15/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUUEGVZMCRJQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1N2C(=O)N=C3C=CC=CC3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1344371.png)

![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)

![4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid](/img/structure/B1344375.png)